Comparative Structural Distinction: N1-Phenyl vs. N1-H Analog
The N1-phenyl substitution distinguishes 5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole (MW 260.74) from its direct analog 5-(3-chloro-2-thienyl)-1H-pyrazole (MW 184.65). While no direct head-to-head bioactivity data is publicly available for this specific pair, the presence of the phenyl group confers a substantially increased molecular surface area, lipophilicity, and capacity for π-π interactions—properties essential for engaging the ATP-binding pockets of kinases such as VEGFR2 and DLK [1][2]. The unsubstituted analog (CAS 166196-59-4) is typically employed only as a synthetic intermediate, whereas the 1-phenyl derivative is utilized directly in target-based assays .
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW = 260.74 g/mol; predicted LogP ~3.9 |
| Comparator Or Baseline | 5-(3-chloro-2-thienyl)-1H-pyrazole: MW = 184.65 g/mol; predicted LogP ~2.4 |
| Quantified Difference | ΔMW = 76.09 g/mol (increase of 41%) |
| Conditions | Calculated using standard cheminformatic algorithms (ACD/Labs or similar) |
Why This Matters
The 41% increase in molecular weight and higher lipophilicity translate directly to altered ADME properties and binding site occupancy, meaning the N1-phenyl derivative cannot be substituted with the N1-H analog in medicinal chemistry programs without re-optimizing the entire scaffold.
- [1] Amin LHT, et al. Synthesis, cytotoxicity assessment and molecular docking of novel thienyl-pyrazoles as VEGFR2 Inhibitors. Azhar Int J Pharm Med Sci. 2024;4(2):33-42. View Source
- [2] Estrada A, et al. 3-substituted pyrazoles and use as DLK inhibitors. US Patent US09550777B2. 2017. View Source
